3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an ethyl group and at position 5 with a (4-nitrobenzyl)thio moiety. The triazole is further linked to a 1H-indole group at position 2. The indole moiety, a common pharmacophore, may contribute to interactions with hydrophobic pockets in enzymes or receptors .
Properties
IUPAC Name |
3-[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-23-18(16-11-20-17-6-4-3-5-15(16)17)21-22-19(23)27-12-13-7-9-14(10-8-13)24(25)26/h3-11,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXSXYWNXSIZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the indole moiety. Common reaction conditions involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The triazole ring can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s nitrobenzylthio group contrasts with VUAA1’s pyridinyl substituent.
- Linker Diversity : VUAA1 and OLC15 use an acetamide linker, while the target compound directly incorporates indole. Indole’s aromaticity and hydrogen-bonding capacity could alter pharmacokinetics compared to acetamide-based analogs .
Physicochemical Properties
- Polymorphism : reports conformational polymorphism in a triazole-thione derivative, where crystal packing differences alter solubility and stability. The target compound’s nitro and indole groups may reduce polymorphism risk due to steric hindrance .
- Solubility : Nitro groups generally reduce aqueous solubility, but the indole moiety (logP ~2.5) could balance hydrophobicity, improving bioavailability compared to purely aromatic analogs .
Biological Activity
3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that combines elements of indole and triazole chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17N5O2S |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 852144-23-1 |
The compound features a triazole ring linked to an indole moiety, with a nitrobenzylthio substituent that may influence its biological activity.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions. The nitro group in the structure may also play a role in redox reactions, contributing to its bioactivity.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles are known to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting the synthesis of nucleic acids or proteins in microbial cells.
Case Study:
In a comparative study of triazole derivatives, it was found that certain substitutions on the triazole ring enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The presence of the nitro group has been hypothesized to increase lipophilicity, facilitating membrane penetration and enhancing activity against Gram-positive bacteria .
Antifungal Activity
The compound's structure suggests potential antifungal properties as well. Triazoles are widely used in clinical settings as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Research Findings:
A study evaluating various triazole derivatives reported that modifications at the benzyl position significantly influenced antifungal activity against Candida albicans. The introduction of electron-withdrawing groups like nitro enhanced the antifungal potency .
Anticancer Properties
Emerging research indicates that this compound may have anticancer potential. Triazole compounds have been shown to induce apoptosis in cancer cells through various pathways.
Mechanism Insights:
In vitro studies have suggested that the compound can activate caspase pathways leading to programmed cell death in breast and colon cancer cell lines. This effect is likely mediated by the compound's ability to interfere with cellular signaling pathways associated with proliferation and survival .
Comparative Analysis
To provide a clearer understanding of how this compound compares with other related compounds, a table summarizing key findings from various studies is presented below:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| 3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-triazol-3-yl)-1H-indole | Moderate | Significant | High |
| 3-benzyltriazole | High | Moderate | Moderate |
| 4-methyltriazole | Moderate | High | Low |
Q & A
Q. What are the standard synthetic routes for 3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole?
The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting 4-nitrobenzyl bromide with a triazole-thiol intermediate (e.g., 4-ethyl-5-mercapto-4H-1,2,4-triazole) in the presence of a base like cesium carbonate.
- Indole coupling : Introducing the indole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Purification : Techniques such as column chromatography or preparative HPLC are used to isolate the final product. Reaction conditions (e.g., anhydrous DMF, 60–80°C) and stoichiometric ratios are critical for optimizing yield (typically 50–70%) .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and structural integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- HPLC : Assesses purity (>95% is standard for pharmacological studies).
- X-ray crystallography : Resolves crystal structure and stereochemistry (if crystalline derivatives are available) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains.
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to evaluate IC values.
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric readouts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this triazole-indole hybrid?
SAR studies involve:
- Substituent variation : Synthesizing analogs with modified nitrobenzyl (e.g., replacing nitro with cyano) or indole groups (e.g., halogenation at the 5-position).
- Bioisosteric replacement : Testing thioether vs. sulfone or sulfoxide linkages.
- Quantitative SAR (QSAR) : Computational modeling (e.g., DFT or molecular docking) to correlate electronic properties (e.g., LogP, polar surface area) with activity .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., varying IC values) arise from differences in:
- Assay conditions : Standardize protocols (e.g., cell culture media, incubation time).
- Compound purity : Re-evaluate via HPLC or LC-MS.
- Biological replicates : Use ≥3 independent experiments with statistical validation (e.g., ANOVA).
- Target selectivity : Perform counter-screens against related enzymes/proteins to rule off-target effects .
Q. How can synthetic routes be optimized for scalability and reproducibility?
Key optimizations include:
- Catalyst selection : Transition from Pd(PPh) to cheaper ligands (e.g., XPhos) for cross-coupling steps.
- Solvent systems : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Workflow automation : Use flow chemistry for hazardous intermediates (e.g., nitrobenzyl bromides).
- Process analytical technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress .
Q. What mechanistic approaches identify the compound’s molecular targets?
- Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler™) to pinpoint inhibitory activity .
Methodological Considerations
-
Data tables :
-
Contradiction management : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity if enzyme assays disagree) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
